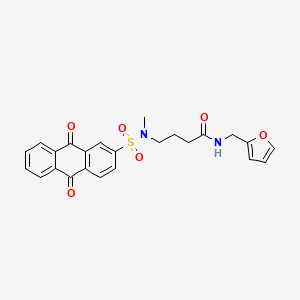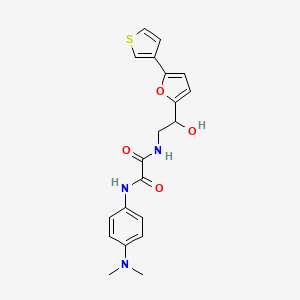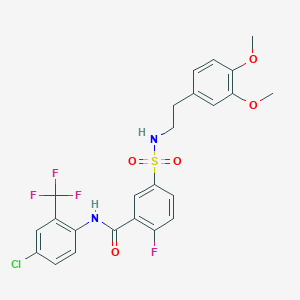![molecular formula C24H21FN2O3S B2507925 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide CAS No. 686743-93-1](/img/structure/B2507925.png)
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide" is a molecule that likely belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological activities. Sulfonamides are a group of compounds that have been extensively studied for their potential as antimicrobial and anti-inflammatory agents, as well as for their antitumor properties .
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve various strategies, including the hydroamination of unsaturated alcohols catalyzed by silver acetate, as reported in the preparation of (Z)-2-methylene-1-sulfonylindolin-3-ols . This method demonstrates the utility of N-heterocyclic ring-forming strategies and could potentially be applied to the synthesis of the compound . Additionally, the synthesis of related compounds, such as 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one derivatives, including sulfonamide and acetamide derivatives, has been achieved and characterized by various analytical techniques .
Molecular Structure Analysis
The molecular structure and properties of sulfonamide derivatives can be investigated using quantum chemical methods, such as density functional theory (DFT). These studies provide insights into the equilibrium geometry, natural bond orbital (NBO) analysis, and vibrational assignments of the molecules . For instance, the analysis of hydrogen-bonded interactions and spectroscopic properties can be carried out using FT-IR and FT-Raman spectra, as demonstrated in the study of a novel anti-COVID-19 molecule .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including those that lead to the formation of different metabolites. For example, the metabolic fate of a related anti-inflammatory agent was investigated, revealing the presence of metabolites such as the sulfone and sulfide analogs in plasma, urine, bile, and feces of various species . These metabolites can have pharmacological activity and contribute to the overall efficacy and safety profile of the drug.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and binding affinity to biological targets, are crucial for their pharmacokinetic and pharmacodynamic profiles. The antimicrobial evaluation of novel urea, sulfonamide, and acetamide derivatives has shown good activity against bacterial species, indicating the importance of these properties in drug design . Additionally, the study of antitumor sulfonamides has provided insights into the structure-activity relationships and gene expression changes associated with these compounds .
Scientific Research Applications
Broad Spectrum Anti-epileptic Drug Candidate
Researchers have identified derivatives with structural similarities to the queried compound as potential candidates for broad-spectrum anti-epileptic drugs (AEDs). These compounds, optimized for an improved ADME profile and reduced reactive metabolic production, have shown anticonvulsant activity in various models, indicating a new scaffold for AED development (Tanaka et al., 2019).
Antimicrobial and Antifungal Agents
Novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized for use as antimicrobial agents. These compounds, achieved through reactions involving cyanoacetamide and various nucleophiles, have shown promising antibacterial and antifungal activities in vitro (Darwish et al., 2014).
Anti-tumor and Immunomodulating Effects
Certain sulfonamide derivatives exhibit cytotoxic activities against various cancer cell lines, including breast and colon cancer. One compound was notably effective against breast cancer cells, comparable to the reference drug 5-fluorouracil (Ghorab et al., 2015). Additionally, another study highlighted a compound capable of modulating the immune response to tumors, enhancing the destruction of tumor cells by activated macrophages and lymphocytes (Wang et al., 2004).
Fluorescent Probes and Sensing Applications
Novel surfactant-like pyrene derivatives have been designed and synthesized for sensing applications. These compounds aggregate in aqueous phase and exhibit fluorescence properties dependent on the micro-polarities of their mediums, making them suitable for probing the formation of amphiphile aggregates and selectively sensing certain ions (Zhang et al., 2014).
properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-9-11-20(12-10-17)26-24(28)16-31(29,30)23-15-27(22-8-3-2-7-21(22)23)14-18-5-4-6-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURBQZZZBRBHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)


![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)
![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)


![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)
![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)
